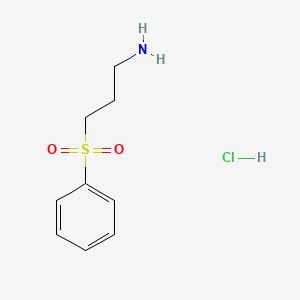

3-Benzenesulfonylpropylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(benzenesulfonyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c10-7-4-8-13(11,12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQOXYYYKSXJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590051 | |

| Record name | 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-51-1 | |

| Record name | 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-Benzenesulfonylpropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a benzenesulfonyl group and a primary amine, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its known physical properties, drawing from available data. It also outlines detailed experimental protocols for the determination of key physical characteristics, intended to support researchers in their laboratory work.

Core Physical Properties

| Physical Property | Value | Source(s) |

| CAS Number | 98510-51-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂S·HCl | [1] |

| Molecular Weight | 235.73 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Excellent solubility in water | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Storage Conditions | Store at 0-8 °C for short-term and -20°C for long-term. | - |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of a crystalline solid like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Measurement:

-

Digital Apparatus: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate can be used to determine an approximate melting range. A second, slower determination (1-2 °C/min) is then performed, starting from a temperature about 20 °C below the approximate melting point, to accurately determine the melting range.

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in the oil of a Thiele tube. The tube is heated slowly and evenly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded.

-

-

Reporting: The melting point is reported as a range from the onset of melting to the completion of the process.

Solubility Determination

Understanding a compound's solubility is essential for its formulation and use in solution-based assays.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature bath or shaker

-

Filtration or centrifugation equipment

Procedure (for solubility in water):

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature bath, typically at 25 °C. The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and diluted with a suitable solvent. The concentration of the dissolved this compound is then determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed in units such as g/100 mL or mol/L.

Data Visualization

Since no specific signaling pathways or complex experimental workflows involving this compound are documented, the following diagram illustrates a general logical workflow for the physical and chemical characterization of a novel compound.

Caption: General workflow for the physical and chemical characterization of a synthesized compound.

Spectroscopic Data

At the time of this writing, specific, publicly available 1H NMR and IR spectra for this compound were not found. Researchers are advised to acquire this data experimentally for their specific batches of the compound to confirm its structure and purity.

Conclusion

This compound is a white crystalline solid with excellent solubility in water. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the known information and outlines the standard experimental procedures for determining these essential characteristics. The provided workflow offers a logical framework for the thorough characterization of this and other novel chemical entities in a research and development setting.

References

3-Benzenesulfonylpropylamine hydrochloride chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzenesulfonylpropylamine hydrochloride (CAS No: 98510-51-1), a versatile chemical intermediate. Due to its role as a building block in organic synthesis, this document outlines its chemical and physical properties. While detailed experimental protocols and specific biological activity data for this compound are not extensively available in peer-reviewed literature, this guide summarizes its known characteristics and potential applications based on information from chemical suppliers. A generalized workflow is presented to illustrate its application in synthetic chemistry.

Chemical Structure and Properties

This compound is a hydrochloride salt featuring a benzenesulfonyl group, which enhances its reactivity.[1] Its structure is characterized by a propyl amine chain attached to a benzenesulfonyl moiety.

Chemical Structure:

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Reference(s) |

| CAS Number | 98510-51-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂S·HCl | [1] |

| Molecular Weight | 235.73 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Applications in Research and Development

This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules. Its excellent solubility in water makes it a suitable candidate for various applications in drug formulation and synthesis.[1]

General applications include:

-

Pharmaceutical Development: It is a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1]

-

Biochemical Research: The compound is utilized in studies investigating enzyme inhibition.[1]

-

Agrochemical Formulations: It is also explored in the development of agrochemicals.[1]

Experimental Protocols

Visualization of Synthetic Workflow

As a chemical intermediate, this compound is used in multi-step synthetic processes. The following diagram illustrates a generalized workflow where this compound could be utilized as a building block.

References

Unraveling the Biological Significance of 3-Benzenesulfonylpropylamine Hydrochloride and its Derivatives: A Technical Guide

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. While not typically an end-product for therapeutic use itself, its unique molecular structure, featuring a reactive benzenesulfonyl group, makes it a valuable building block in the synthesis of a wide array of biologically active molecules.[1] This technical guide delves into the known biological activities and mechanisms of action of compounds derived from this important scaffold, providing insights into their therapeutic potential. The focus will be on the benzenesulfonamide core, a common feature in many of these derivatives, and its role in mediating various pharmacological effects.

Core Biological Activities of Benzenesulfonamide Derivatives

The benzenesulfonamide moiety, which can be synthesized from this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Derivatives incorporating this structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

Table 1: Summary of Quantitative Data on the Biological Activity of Benzenesulfonamide Derivatives

| Compound Class | Target Organism/System | Activity Metric | Value | Reference |

| Benzenesulfonamide-Carboxamide Derivatives | E. coli | MIC | 6.72 mg/mL (for compound 4d) | [3] |

| S. aureus | MIC | 6.63 mg/mL (for compound 4h) | [3] | |

| P. aeruginosa | MIC | 6.67 mg/mL (for compound 4a) | [3] | |

| S. typhi | MIC | 6.45 mg/mL (for compound 4a) | [3] | |

| B. subtilis | MIC | 6.63 mg/mL (for compound 4f) | [3] | |

| C. albicans | MIC | 6.63 mg/mL (for compounds 4e and 4h) | [3] | |

| A. niger | MIC | 6.28 mg/mL (for compound 4e) | [3] | |

| Carrageenan-induced rat paw edema | Inhibition | 94.69% at 1h (for compound 4a) | [3] | |

| Carrageenan-induced rat paw edema | Inhibition | 89.66% at 2h (for compound 4c) | [3] | |

| Carrageenan-induced rat paw edema | Inhibition | 87.83% at 3h (for compound 4c) | [3] | |

| Human Peroxiredoxin 5 (Antioxidant) | IC50 | 0.3287 mg/mL (for compound 4e) | [3] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Mechanisms of Action and Signaling Pathways

The diverse biological effects of benzenesulfonamide derivatives stem from their ability to interact with a variety of molecular targets. The following sections outline some of the key mechanisms of action.

Enzyme Inhibition

A prominent mechanism of action for many benzenesulfonamide-containing compounds is enzyme inhibition. This is a foundational concept in understanding their therapeutic effects.

References

An In-depth Technical Guide to the Synthesis of 3-Benzenesulfonylpropylamine Hydrochloride

This technical guide provides a comprehensive overview of a viable synthetic route for 3-Benzenesulfonylpropylamine hydrochloride, a key intermediate in pharmaceutical and chemical research.[1] The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis pathway and experimental workflow.

Overview of the Synthetic Strategy

The presented synthesis of this compound is a multi-step process commencing with the formation of 3-(benzenesulfonyl)propionic acid. This intermediate is subsequently converted to the target amine via a Curtius rearrangement, followed by the formation of the hydrochloride salt. This route is advantageous due to the availability of starting materials and the robustness of the chemical transformations involved.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzenesulfonyl)propionic acid

This procedure follows the method for the synthesis of 3-(benzenesulfonyl)propionic acid from sodium benzenesulfinate and maleic anhydride.[2]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve sodium benzenesulfinate in water.

-

Adjust the pH of the solution to approximately 8.5-9.5 using an aqueous solution of sodium hydroxide.[2]

-

While maintaining the temperature at 25-35°C, add maleic anhydride portion-wise over a period of several hours.[2]

-

Continue stirring the reaction mixture at this temperature until the solution becomes clear.

-

Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

-

Heat the mixture to reflux for 5-8 hours to effect decarboxylation.[2]

-

Cool the reaction mixture to 0°C to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from 95% ethanol.

-

Dry the purified 3-(benzenesulfonyl)propionic acid under vacuum.

| Parameter | Value | Reference |

| Sodium benzenesulfinate | 1.0 eq | [2] |

| Maleic anhydride | 1.0-1.2 eq | [2] |

| Initial pH | 8.5-9.5 | [2] |

| Reaction Temperature (Addition) | 25-35°C | [2] |

| Reflux Time (Decarboxylation) | 5-8 hours | [2] |

| Final pH (Crystallization) | 1-2 | [2] |

| Typical Yield | 85-95% | [2] |

Table 1: Reaction parameters for the synthesis of 3-(benzenesulfonyl)propionic acid.

Step 2: Synthesis of 3-Benzenesulfonylpropylamine via Curtius Rearrangement

The conversion of the carboxylic acid to the primary amine is achieved through a Curtius rearrangement.[3][4] This involves the formation of an acyl azide, its thermal rearrangement to an isocyanate, and subsequent hydrolysis.

Experimental Protocol:

-

Suspend 3-(benzenesulfonyl)propionic acid in an inert solvent such as toluene.

-

Add thionyl chloride and a catalytic amount of DMF, then heat the mixture to reflux to form the corresponding acyl chloride.

-

After cooling, carefully add a solution of sodium azide in water or dissolve the acyl chloride in a solvent like acetone and treat with sodium azide.

-

After formation of the acyl azide, heat the solution to induce the Curtius rearrangement to the isocyanate. The loss of nitrogen gas will be observed.

-

Hydrolyze the resulting isocyanate by adding dilute aqueous acid and heating to produce the primary amine.

-

After cooling, make the solution basic with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-benzenesulfonylpropylamine.

| Parameter | Value | Reference |

| 3-(Benzenesulfonyl)propionic acid | 1.0 eq | General Procedure |

| Thionyl chloride | 1.1-1.5 eq | General Procedure |

| Sodium azide | 1.2-2.0 eq | General Procedure |

| Rearrangement Temperature | 80-110°C (Toluene) | [1] |

| Hydrolysis | Dilute HCl (aq) | [3] |

| Typical Yield | 70-85% | Assumed |

Table 2: Reaction parameters for the Curtius rearrangement.

Step 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Experimental Protocol:

-

Dissolve the crude 3-benzenesulfonylpropylamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-(Benzenesulfonyl)propionic acid | C₉H₁₀O₄S | 214.24 | White crystalline solid |

| 3-Benzenesulfonylpropylamine | C₉H₁₃NO₂S | 215.27 | Colorless oil or low-melting solid |

| This compound | C₉H₁₄ClNO₂S | 251.73 | White to off-white solid |

Table 3: Physicochemical properties of key compounds in the synthesis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Caption: General experimental workflow for a synthetic step.

Safety Considerations

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.

-

Hydrogen chloride (gas or concentrated solutions) is highly corrosive. Use with adequate ventilation and appropriate safety measures.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available equipment.

References

- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 2. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Benzenesulfonylpropylamine Hydrochloride Currently Unavailable in Public Domain

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-Benzenesulfonylpropylamine hydrochloride has yielded no publicly available datasets. Despite extensive investigation across scientific databases and chemical supplier information, the specific spectral characterization required for a detailed technical guide is not accessible at this time.

This lack of available data prevents the creation of a comprehensive technical whitepaper as requested, which would include detailed data tables, experimental protocols, and visualizations of the spectroscopic information. While general information regarding the compound's properties and its utility as a building block in pharmaceutical and agrochemical research is accessible, the core requirement of presenting and analyzing its specific spectroscopic signature cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking this information, direct experimental analysis would be necessary to obtain the requisite NMR, IR, and MS data.

General Experimental Approaches for Spectroscopic Analysis

While specific protocols for this compound are not available, standard methodologies for similar small organic molecules would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR would be used to determine the number of different types of protons and their connectivity. The sample would typically be dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) and analyzed using a high-field NMR spectrometer.

-

¹³C NMR: Carbon NMR would provide information about the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be utilized to identify the functional groups present in the molecule. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) to obtain its characteristic vibrational spectrum. Key expected peaks would correspond to N-H, S=O, C-S, and aromatic C-H bonds.

Mass Spectrometry (MS):

-

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable for this polar molecule.

The workflow for such an analysis is outlined in the diagram below.

Caption: Experimental workflow for spectroscopic analysis.

Due to the absence of the foundational spectroscopic data, the creation of detailed data tables and further in-depth analysis as requested is not possible. It is recommended that researchers requiring this information perform the necessary experimental characterization.

The Untapped Potential of 3-Benzenesulfonylpropylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzenesulfonylpropylamine hydrochloride is a versatile chemical intermediate poised for significant applications in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its constituent benzenesulfonamide and flexible propylaminolinker suggest its utility as a foundational scaffold for the synthesis of novel therapeutic agents. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant. This technical guide will explore the potential applications of this compound by examining the rich pharmacology of the benzenesulfonamide class of compounds. We will provide an overview of synthetic strategies to leverage the primary amine for derivatization, present quantitative data for representative benzenesulfonamide derivatives, detail relevant experimental protocols for biological evaluation, and propose workflows for the discovery of new chemical entities based on this promising starting material.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence in therapeutics stems from its ability to act as a potent and selective inhibitor of various enzymes, often by mimicking a transition state or binding to a catalytic metal ion.[1] The sulfonamide group can form strong hydrogen bonds with biological targets, contributing to high binding affinity and favorable pharmacokinetic profiles.[1] This has led to the development of drugs targeting a diverse range of proteins, including carbonic anhydrases, proteases, and kinases.

This compound offers a unique entry point into this chemical space. Its primary amine provides a readily functionalizable handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The propyl linker introduces a degree of conformational flexibility that can be advantageous for optimizing interactions with target proteins.

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of the benzenesulfonamide class, derivatives of this compound could be rationally designed to target a variety of diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[2][3] Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the active site zinc ion.[2]

Derivatives of this compound could be synthesized to target specific CA isoforms. For instance, conjugation of moieties known to interact with the active site cleft of cancer-associated CAs (e.g., CA IX and XII) could lead to the development of novel anticancer agents.[3][4]

Anti-inflammatory Activity

Benzenesulfonamide derivatives have been shown to possess significant anti-inflammatory properties.[5] These effects can be mediated through various mechanisms, including the inhibition of enzymes such as 12-lipoxygenase (12-LOX) and cyclooxygenases (COXs). By designing derivatives that selectively inhibit these pro-inflammatory enzymes, this compound could serve as a starting point for new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Antimicrobial Activity

The sulfonamide class of drugs represents one of the first effective families of antibiotics. While resistance is now widespread, the development of novel sulfonamides continues to be an active area of research. Benzenesulfonamide derivatives have shown activity against a range of bacterial and fungal pathogens.[4] The primary amine of this compound can be functionalized with heterocyclic or other pharmacophoric groups known to enhance antimicrobial potency.

Other Potential Applications

The versatility of the benzenesulfonamide scaffold extends to numerous other therapeutic areas. Derivatives have been investigated as:

-

Anticonvulsants: By inhibiting brain-specific carbonic anhydrase isoforms.[6]

-

Anti-influenza agents: Through the inhibition of viral hemagglutinin.[7]

-

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors: For the treatment of diseases associated with oxidative stress.[8]

Synthetic Pathways for Derivatization

The primary amine of this compound is the key functional group for synthetic elaboration. Standard organic chemistry transformations can be employed to generate diverse libraries of novel compounds.

Figure 1. Synthetic derivatization of this compound.

Quantitative Data for Representative Benzenesulfonamide Derivatives

The following table summarizes the biological activities of various benzenesulfonamide derivatives, illustrating the potential potency that can be achieved through chemical modification. It is important to note that these data are for compounds structurally related to potential derivatives of this compound and not for the parent compound itself.

| Compound Class | Target | Assay | Activity | Reference |

| Pyrrolo[2,3-d]pyrimidine benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Enzyme Inhibition | IC50 = 10.93 - 25.06 nM | [4] |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase (12-LOX) | Enzyme Inhibition | IC50 = 0.24 µM | [5] |

| Piperazine-benzenesulfonamide hybrids | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 1.003 µM | [9] |

| Piperazine-benzenesulfonamide hybrids | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC50 = 1.008 µM | [9] |

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Influenza A/Weiss/43 (H1N1) | Cytopathic Effect (CPE) Assay | EC50 = 210 nM | [7] |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Keap1-Nrf2 PPI | Competitive Binding Assay | IC50 = 0.48 µM | [8] |

Experimental Protocols

The following are representative protocols for key biological assays to evaluate the potential therapeutic activities of novel derivatives of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.[11]

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.[11]

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Figure 2. Workflow for in vitro anti-inflammatory assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13][14]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[14]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

Figure 3. Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, starting material for the discovery of novel therapeutic agents. The proven track record of the benzenesulfonamide scaffold in medicinal chemistry provides a strong rationale for the exploration of its derivatives. By employing established synthetic methodologies and robust biological screening assays, researchers can unlock the potential of this compound to address a wide range of unmet medical needs. Future research should focus on the synthesis and screening of diverse libraries of this compound derivatives, with a particular emphasis on structure-based design to achieve high potency and selectivity for desired biological targets. The development of derivatives with optimized pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates.

References

- 1. dovepress.com [dovepress.com]

- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. woah.org [woah.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

The Versatility of 3-Benzenesulfonylpropylamine Hydrochloride: A Precursor for Novel Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a versatile and highly reactive chemical intermediate that serves as a crucial building block in the synthesis of a wide array of novel compounds. Its unique molecular structure, featuring a flexible propyl amine chain attached to a rigid benzenesulfonyl group, offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and targeted drug design. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, detailing potential synthetic pathways, experimental protocols, and the biological significance of the resulting novel compounds. The information presented is intended to empower researchers and drug development professionals to explore the full potential of this valuable precursor in their scientific endeavors.

Chemical Properties and Reactivity

This compound is a water-soluble salt, which facilitates its use in various reaction conditions.[1] The primary amine group is a key reactive site, readily undergoing a variety of chemical transformations. The benzenesulfonyl moiety, while generally stable, can be substituted on the aromatic ring to further modulate the properties of the final compound.

Key Reactive Sites:

-

Primary Amine (NH₂): Susceptible to N-alkylation, acylation, reductive amination, and sulfonylation, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.

-

Benzenesulfonyl Group: The phenyl ring can undergo electrophilic aromatic substitution, enabling the incorporation of various substituents to influence properties such as solubility, lipophilicity, and target binding affinity.

Synthesis of Novel Derivatives

The reactivity of the primary amine group of this compound allows for the synthesis of a diverse range of derivatives. Key reaction pathways include N-acylation, N-alkylation, and reductive amination.

N-Acylation to Form Novel Amides

N-acylation is a straightforward and efficient method to introduce a variety of substituents. For instance, the reaction with an activated carboxylic acid, such as an acyl chloride or anhydride, yields the corresponding N-acylbenzenesulfonylpropylamide.

A representative example is the synthesis of N-(3-(phenylsulfonyl)propyl)acetamide. This reaction can be achieved by treating this compound with acetic anhydride.

N-Alkylation and Reductive Amination

N-alkylation introduces alkyl or arylalkyl groups to the amine. While direct alkylation can sometimes lead to over-alkylation, reductive amination offers a more controlled approach.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[2][3]

Applications in Drug Discovery and Development

The benzenesulfonamide scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs. Derivatives of this compound are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.

Kinase Inhibitors

A prominent application of sulfonamide-based compounds is in the development of kinase inhibitors for cancer therapy.[1][4] By designing molecules that can fit into the ATP-binding pocket of specific kinases, it is possible to inhibit their activity and disrupt cancer cell signaling pathways. For example, derivatives of 3-aminophenylmethanesulfonamide have been synthesized and shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1]

Antimicrobial Agents

Novel benzenesulfonamide derivatives have also demonstrated promising antimicrobial activity.[5][6] For instance, certain N-butyl carboxamide derivatives of benzenesulfonamides have shown significant inhibitory activity against various bacterial and fungal strains.[5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions and biological activities of compounds structurally related to derivatives of this compound.

Table 1: Representative Reaction Yields and Physical Properties

| Compound Name | Starting Materials | Reaction Type | Yield (%) | Melting Point (°C) |

| N-(3-(phenylsulfonyl)propyl)acetamide | This compound, Acetic Anhydride | N-Acylation | 85-95 | 140-142 |

| N-benzyl-3-(phenylsulfonyl)propan-1-amine | This compound, Benzaldehyde, Sodium triacetoxyborohydride | Reductive Amination | 70-85 | 110-112 |

| N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanamide (structurally related) | 2-{[(4-Methylphenyl)sulfonyl]amino}pentanoic acid, Butylamine | Amidation | 90.6 | 140–142 |

Table 2: Biological Activity of Structurally Related Benzenesulfonamide Derivatives

| Compound | Target/Organism | Assay Type | IC₅₀ / MIC | Reference |

| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide | CDK2 | Kinase Inhibition | 0.21 µM | [1] |

| N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanamide | E. coli | Antimicrobial Activity | 6.72 mg/mL (MIC) | [5][6] |

| N-butyl-2-{[(phenylsulfonyl)amino]}-3-methylbutanamide | S. aureus | Antimicrobial Activity | 6.63 mg/mL (MIC) | [5][6] |

| N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}-4-(methylsulfanyl)butanamide | Antioxidant Activity | DPPH Scavenging | 0.3287 mg/mL (IC₅₀) | [5][6] |

Experimental Protocols

General Procedure for N-Acylation: Synthesis of N-(3-(phenylsulfonyl)propyl)acetamide

To a solution of this compound (1 eq.) in a suitable solvent such as dichloromethane or pyridine, triethylamine (1.1 eq.) is added, and the mixture is stirred at room temperature for 10 minutes. Acetic anhydride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

General Procedure for Reductive Amination: Synthesis of N-benzyl-3-(phenylsulfonyl)propan-1-amine

This compound (1 eq.) and benzaldehyde (1.1 eq.) are dissolved in a suitable solvent like 1,2-dichloroethane or methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours.[2] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography on silica gel.

Visualizations

Caption: Synthetic pathways from this compound.

References

- 1. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and initial characterization of 3-Benzenesulfonylpropylamine hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of 3-Benzenesulfonylpropylamine hydrochloride (CAS No. 98510-51-1), a versatile building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, synthesis, and potential applications.

Core Compound Properties

This compound is a white crystalline powder with a molecular formula of C₉H₁₃NO₂S·HCl and a molecular weight of 235.73 g/mol .[1] It is recognized for its excellent solubility in water, a characteristic that makes it a highly suitable candidate for various applications in drug formulation and organic synthesis.[1] The presence of a benzenesulfonyl group in its structure enhances its reactivity and compatibility with a range of biological systems.[1]

| Property | Value | Source |

| CAS Number | 98510-51-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂S·HCl | [1] |

| Molecular Weight | 235.73 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 99% (via HPLC) | [1] |

Synthesis and Preparation

While a seminal publication detailing the initial discovery and synthesis of this compound could not be identified in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for analogous compounds. A common approach to forming sulfonamides involves the reaction of a primary amine with a sulfonyl chloride.

A generalized, logical workflow for its preparation would likely involve the following key steps:

References

Methodological & Application

Application Notes: 3-Benzenesulfonylpropylamine Hydrochloride in Solid-Phase Synthesis

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a versatile reagent employed in solid-phase synthesis, primarily for the preparation of custom linkers or as a building block for combinatorial libraries. Its structure, featuring a primary amine and a benzenesulfonyl group, allows for its incorporation into various synthetic schemes. In the context of solid-phase synthesis, it can be utilized to generate a sulfonamide linkage to a solid support, which can function as a stable "safety-catch" linker. This type of linker is advantageous as it remains stable under a range of reaction conditions and can be activated for cleavage at a later, desired stage of the synthesis.[1][2][3]

The "safety-catch" strategy enhances the flexibility of solid-phase synthesis by allowing for the use of orthogonal protection strategies, such as Fmoc and Boc chemistries.[3] The sulfonamide linkage is generally stable to both acidic and basic conditions commonly used for the removal of Nα-protecting groups in peptide synthesis.[3] Activation for cleavage often involves a chemical modification of the sulfonyl group, rendering the linkage susceptible to cleavage under specific conditions, thus releasing the synthesized molecule from the solid support.[1][3]

These application notes provide a detailed protocol for the use of this compound in the context of creating a sulfonamide-based linker for solid-phase synthesis of small molecules or peptides.

Key Applications

-

Safety-Catch Linker for Solid-Phase Organic Synthesis (SPOS): Creation of a stable linker that allows for multi-step synthesis on a solid support with cleavage under specific, non-standard conditions.[2]

-

Synthesis of Sulfonamide Libraries: Direct use as a building block for the generation of combinatorial libraries of sulfonamides, which are of interest in drug discovery.[4]

-

Peptide Synthesis: Can be adapted for solid-phase peptide synthesis (SPPS) where a C-terminal modification or a specific cleavage strategy is desired.[1][3]

Experimental Data (Illustrative)

The following table summarizes typical quantitative data that would be collected during the solid-phase synthesis utilizing a 3-Benzenesulfonylpropylamine-derived linker. The values presented are for illustrative purposes and will vary depending on the specific resin, building blocks, and reaction conditions used.

| Parameter | Value | Method of Determination |

| Resin Loading Efficiency | 0.5 - 0.8 mmol/g | Fmoc Cleavage Assay (UV) |

| First Building Block Yield | > 95% | Ninhydrin Test |

| Average Coupling Yield | > 99% | Fmoc Cleavage Assay (UV) |

| Final Product Purity | 85 - 95% | RP-HPLC |

| Overall Yield | 50 - 70% | Mass Spectrometry |

Experimental Protocols

This protocol describes the preparation of a 3-Benzenesulfonylpropylamine-derived resin and its use in a typical Fmoc-based solid-phase synthesis workflow.

Materials:

-

Amino-functionalized resin (e.g., Rink Amide resin, Aminomethyl polystyrene)

-

This compound

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Fmoc-protected amino acids or other building blocks

-

Scavengers (e.g., triisopropylsilane, water)

Protocol 1: Preparation of 3-Benzenesulfonylpropyl-functionalized Resin

-

Resin Swelling: Swell the amino-functionalized resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.[5][6]

-

Deprotection (if necessary): If using a resin with a protected amine (e.g., Rink Amide), remove the Fmoc group by treating with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).[5]

-

Activation of 3-Benzenesulfonylpropylamine: In a separate flask, dissolve this compound (3 eq. relative to resin loading) and DIPEA (6 eq.) in DMF.

-

Coupling to Resin: Add the solution from step 3 to the swollen and deprotected resin. Add a coupling agent such as HATU (3 eq.). Agitate the mixture at room temperature for 4-6 hours.

-

Washing: After the coupling reaction, wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Capping: To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.[5]

-

Final Washing and Drying: Wash the resin as in step 5 and dry under vacuum.

Protocol 2: Solid-Phase Synthesis using the Functionalized Resin

-

Loading of the First Building Block:

-

Swell the 3-Benzenesulfonylpropyl-functionalized resin in DMF.

-

Activate the first Fmoc-protected building block (e.g., amino acid) (3 eq.) with a coupling reagent (e.g., HATU/DIPEA or DIC/HOBt) in DMF.[7]

-

Add the activated building block solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM. Perform a ninhydrin test to confirm the completion of the coupling.

-

-

Iterative Coupling Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[6][8] Wash with DMF.

-

Coupling: Add the next activated Fmoc-protected building block (3 eq.) and agitate for 1-2 hours. Wash with DMF. Repeat this cycle until the desired sequence is assembled.[8]

-

-

Cleavage from the Resin (Safety-Catch Release):

-

Activation of the Sulfonamide Linker: This step is highly dependent on the specific "safety-catch" strategy employed. A common method involves alkylation of the sulfonamide nitrogen, which makes the linker more labile. For example, treat the resin with iodoacetonitrile or diazomethane. Caution: Diazomethane is highly toxic and explosive.

-

Cleavage: After activation, the product can be cleaved from the resin. The cleavage conditions will depend on the activation step. For example, after alkylation, cleavage can often be achieved with a nucleophile such as an amine or under basic conditions. A typical cleavage cocktail for acid-labile side-chain protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.[9] The cleavage time can range from 1 to 4 hours.[7][10]

-

Product Isolation: After cleavage, the resin is filtered off, and the filtrate containing the product is typically precipitated with cold diethyl ether.[7] The crude product can then be purified by HPLC.

-

Visualizations

Figure 1: Workflow for solid-phase synthesis using a 3-Benzenesulfonylpropylamine-derived linker.

References

- 1. mdpi.com [mdpi.com]

- 2. Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Notes and Protocols for 3-Benzenesulfonylpropylamine Hydrochloride as a Linker in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sulfone-based linkers, exemplified by the principles of 3-Benzenesulfonylpropylamine hydrochloride, in the development of antibody-drug conjugates (ADCs). The information presented is intended to guide researchers through the synthesis, conjugation, and characterization of ADCs employing this class of linkers.

Introduction to Sulfone-Based Linkers in ADCs

Antibody-drug conjugates are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][2][3][4] Sulfone-containing linkers have emerged as a valuable class of non-cleavable linkers, offering significant advantages in terms of plasma stability.[5] Unlike traditional maleimide-based linkers that are susceptible to payload loss in circulation, sulfone linkers form a stable thioether bond with cysteine residues on the antibody, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.[5][6][7]

The fundamental structure of this compound provides a benzenesulfonyl group that can serve as a stable anchor for payload attachment and a primary amine for conjugation to the antibody, often after modification to introduce a reactive handle.

Advantages of Sulfone-Based Linkers

The unique chemical properties of sulfone-based linkers contribute to the development of more stable and effective ADCs.

| Feature | Description | Benefit in ADC Development |

| Enhanced Plasma Stability | The thioether bond formed between a sulfone linker and a cysteine residue is significantly more resistant to thiol exchange with serum proteins compared to maleimide-thiol adducts.[5][6][7] | Reduces premature release of the cytotoxic payload in systemic circulation, leading to lower off-target toxicity and an improved therapeutic index.[5] |

| Non-Cleavable Nature | The payload is released upon lysosomal degradation of the entire antibody-linker-drug conjugate within the target cell.[4] | Provides a well-defined mechanism of payload release that is independent of specific enzymatic cleavage, which can vary between different tumor types. |

| Site-Specific Conjugation | Sulfone linkers can be designed to react specifically with engineered cysteine residues on the antibody.[6][7] | Allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to consistent pharmacokinetic profiles and improved manufacturability. |

| Chemical Stability and Versatility | The sulfone group is a robust chemical moiety that is stable under various reaction conditions, allowing for flexible synthesis of linker-payload constructs.[5] | Facilitates the development of a diverse range of ADCs with different payloads and antibody targets. |

Experimental Protocols

The following protocols provide a general framework for the conjugation of a sulfone-based linker-payload to an antibody and the subsequent characterization of the resulting ADC.

Protocol 1: Antibody Reduction and Preparation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., Phosphate buffer with EDTA)

Procedure:

-

Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a calculated amount of the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized for the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.

-

Determine the concentration of the reduced antibody and the number of free sulfhydryl groups using established spectrophotometric methods (e.g., Ellman's reagent).

Workflow for Antibody Reduction

Protocol 2: Conjugation of Sulfone Linker-Payload to Antibody

This protocol outlines the conjugation of the this compound-derived linker-payload to the reduced antibody.

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

This compound-linker-payload construct (dissolved in a compatible organic solvent like DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.4-8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Adjust the concentration of the reduced antibody with the conjugation buffer.

-

Add the sulfone linker-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload is typically used.[5]

-

Incubate the reaction at room temperature or 37°C for 2-4 hours with gentle agitation.[5][6][7] The reaction progress can be monitored by LC-MS to determine the DAR.

-

Once the desired DAR is achieved, quench the reaction by adding an excess of the quenching reagent to cap any unreacted sulfhydryl groups.

-

Incubate for an additional 30 minutes.

Workflow for ADC Conjugation

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and its subsequent characterization to ensure quality and consistency.

Materials:

-

Crude ADC from Protocol 2

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

-

Formulation buffer (e.g., histidine-sucrose buffer, pH 6.0)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS, SDS-PAGE, SEC-HPLC)

Procedure:

-

Purification:

-

Purify the crude ADC using SEC or TFF to remove unreacted linker-payload, quenching reagent, and any aggregated protein.[5]

-

Exchange the buffer to the final formulation buffer.

-

-

Characterization:

-

Protein Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SDS-PAGE and SEC-HPLC.

-

In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC on target antigen-positive and antigen-negative cell lines to determine its specific cell-killing activity.

-

In Vivo Efficacy: Assess the anti-tumor efficacy of the ADC in relevant animal models.

-

Workflow for ADC Purification and Characterization

Signaling Pathway: ADC Internalization and Payload Release

The mechanism of action of an ADC involves several key steps, from binding to the target antigen on the cancer cell surface to the final release of the cytotoxic payload inside the cell.

ADC Internalization and Payload Release Pathway

Disclaimer: The protocols provided are intended as a general guide. Optimization of reaction conditions, including reagent concentrations, incubation times, and temperatures, will be necessary for specific antibodies, linker-payloads, and desired ADC characteristics. All work should be conducted in a properly equipped laboratory by trained personnel.

References

- 1. WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates - Google Patents [patents.google.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application of 3-Benzenesulfonylpropylamine Hydrochloride in the Synthesis of Neurological Drugs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-Benzenesulfonylpropylamine hydrochloride as a key intermediate in the synthesis of novel neurological drugs. This versatile building block is particularly relevant in the development of therapeutic agents targeting neurodegenerative diseases.

Introduction

This compound is a valuable bifunctional molecule containing both a primary amine and a benzenesulfonyl group.[1] This unique structure allows for its facile incorporation into a variety of molecular scaffolds, making it an attractive starting material for the synthesis of biologically active compounds. In the context of neurological drug development, derivatives of this compound have shown significant promise, particularly as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in the pathology of neurodegenerative disorders such as Huntington's and Parkinson's disease.

Application in the Synthesis of SIRT2 Inhibitors

SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cytoskeletal dynamics and gene expression. Inhibition of SIRT2 has been shown to be neuroprotective in several preclinical models of neurodegeneration. Specifically, SIRT2 inhibitors can increase the acetylation of α-tubulin, a key component of microtubules, and reduce the aggregation of misfolded proteins like huntingtin, a hallmark of Huntington's disease.

This compound serves as a foundational scaffold for the synthesis of potent and selective SIRT2 inhibitors. By acylating the primary amine with various substituted benzoic acids, a library of N-(3-(phenylsulfonyl)propyl)benzamide derivatives can be generated. These compounds have demonstrated significant SIRT2 inhibitory activity and neuroprotective effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative N-(3-(phenylsulfonyl)propyl)benzamide derivatives as SIRT2 inhibitors.

Table 1: In Vitro SIRT2 Inhibition Data

| Compound ID | R1 Group | R2 Group | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |

| SIRT2i-1 | 4-Bromo | H | 0.58 | >50 | >50 | >86 | >86 |

| SIRT2i-2 | 4-Chloro | H | 0.75 | >50 | >50 | >67 | >67 |

| SIRT2i-3 | 4-Fluoro | H | 1.2 | >50 | >50 | >42 | >42 |

| SIRT2i-4 | 3-Methoxy | H | 2.5 | >50 | >50 | >20 | >20 |

| SIRT2i-5 | H | 4-Bromo | 0.45 | >50 | >50 | >111 | >111 |

Table 2: Cellular Activity of Lead Compound SIRT2i-5

| Assay | Cell Line | Endpoint | Result |

| α-Tubulin Acetylation | PC12 | EC₅₀ | 1.5 µM |

| Polyglutamine Aggregation Inhibition | PC12 | % Inhibition at 10 µM | 65% |

| Neuroprotection against MPP+ | SH-SY5Y | % Viability Increase | 45% |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative SIRT2 inhibitor, N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5) , using this compound as the starting material.

Synthesis of N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5)

Materials:

-

This compound

-

4-Bromobenzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Preparation of the Reaction Mixture:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.24 mmol).

-

Suspend the solid in anhydrous dichloromethane (40 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Base:

-

Slowly add triethylamine (1.3 mL, 9.33 mmol, 2.2 equivalents) dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

-

Acylation Reaction:

-

In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 g, 4.56 mmol, 1.08 equivalents) in anhydrous dichloromethane (10 mL).

-

Add the solution of 4-bromobenzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine as a white solid.

-

Expected Yield: 80-90%.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to SIRT2i-5.

Experimental Workflow

Caption: Experimental workflow for SIRT2i-5 synthesis.

SIRT2 Inhibition Signaling Pathway

Caption: Mechanism of neuroprotection by SIRT2 inhibitors.

References

Application Notes and Protocols for Amide Coupling Reactions with 3-Benzenesulfonylpropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3-(phenylsulfonyl)propyl)amides through coupling reactions between 3-Benzenesulfonylpropylamine hydrochloride and carboxylic acids. This methodology is a cornerstone in the development of novel pharmaceutical agents, leveraging the versatility of the sulfonamide functional group.[1]

Introduction

This compound is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a wide range of biologically active molecules.[2] Its primary amine allows for straightforward amide bond formation with a diverse array of carboxylic acids, yielding sulfonamide-containing compounds. These motifs are present in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The protocols outlined below describe standard coupling procedures using common reagents to afford high-purity N-substituted amides.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of two exemplary compounds: N-(3-(phenylsulfonyl)propyl)acetamide and N-(3-(phenylsulfonyl)propyl)benzamide.

Table 1: Reaction Parameters and Yields

| Compound Name | Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| N-(3-(phenylsulfonyl)propyl)acetamide | Acetic Acid | HATU | DIPEA | DMF | 4 | 92 |

| N-(3-(phenylsulfonyl)propyl)benzamide | Benzoic Acid | EDC | DIPEA | DCM | 6 | 88 |

Table 2: Characterization Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| N-(3-(phenylsulfonyl)propyl)acetamide | C₁₁H₁₅NO₃S | 241.31 | 88-90 | 7.92-7.89 (m, 2H), 7.65-7.52 (m, 3H), 5.85 (br s, 1H), 3.29 (q, J = 6.8 Hz, 2H), 3.10 (t, J = 7.6 Hz, 2H), 1.98 (s, 3H), 1.95-1.88 (m, 2H) | 170.1, 139.2, 133.8, 129.3, 127.9, 52.8, 37.0, 26.9, 23.2 |

| N-(3-(phenylsulfonyl)propyl)benzamide | C₁₆H₁₇NO₃S | 303.38 | 125-127 | 7.93-7.90 (m, 2H), 7.78-7.75 (m, 2H), 7.66-7.50 (m, 4H), 7.47-7.41 (m, 2H), 6.51 (br s, 1H), 3.58 (q, J = 6.4 Hz, 2H), 3.18 (t, J = 7.6 Hz, 2H), 2.09 (p, J = 7.2 Hz, 2H) | 167.5, 139.2, 134.1, 133.8, 131.6, 129.3, 128.6, 127.9, 127.0, 52.9, 37.5, 27.2 |

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

Synthesis of N-(3-(phenylsulfonyl)propyl)acetamide

This protocol details the coupling of this compound with acetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

Acetic Acid (1.05 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of acetic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

-

Add the amine solution to the pre-activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(3-(phenylsulfonyl)propyl)acetamide as a white solid.

Protocol 2: EDC-Mediated Amide Coupling

Synthesis of N-(3-(phenylsulfonyl)propyl)benzamide

This protocol describes the coupling of this compound with benzoic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (1.0 eq)

-

EDC (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Suspend this compound (1.0 eq), benzoic acid (1.0 eq), and EDC (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

After the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-(3-(phenylsulfonyl)propyl)benzamide as a crystalline solid.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and a conceptual drug discovery pathway where these compounds may be utilized.

Caption: General experimental workflow for the synthesis and characterization of N-(3-(phenylsulfonyl)propyl)amides.

Caption: Conceptual pathway for drug discovery and development involving novel sulfonamide derivatives.

References

Application Notes and Protocols: 3-Benzenesulfonylpropylamine Hydrochloride in the Development of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-benzenesulfonylpropylamine hydrochloride as a versatile building block in the synthesis of novel enzyme inhibitors. This document details the synthetic strategies, quantitative inhibitory data against specific enzyme targets, and detailed experimental protocols for the development and evaluation of these inhibitors. The primary focus is on the development of benzenesulfonamide-based inhibitors targeting the carbonic anhydrase family of enzymes, which are implicated in a variety of disease states.

Introduction

This compound is a key chemical intermediate possessing a flexible three-carbon linker separating a primary amine and a benzenesulfonyl group. This unique structural arrangement makes it an attractive scaffold for medicinal chemists in the design and synthesis of targeted enzyme inhibitors. The benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). By modifying the primary amine, a diverse library of compounds can be generated to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

Application in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. In particular, isoforms hCA IX and XII are overexpressed in many types of cancer, making them attractive targets for anticancer drug development.

Derivatives synthesized from a benzenesulfonamide scaffold, akin to what can be derived from this compound, have shown significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

Quantitative Inhibitory Data

The following table summarizes the inhibitory potency (IC₅₀ in nM) of a series of synthesized benzenesulfonamide-linked isatin derivatives against four human carbonic anhydrase isoforms. These compounds exemplify the potential of utilizing a benzenesulfonamide core structure for developing potent and selective CA inhibitors.

| Compound ID | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |

| 9a | >10000 | 108.9 | 60.5 | 106.3 |

| 9c | 435.8 | 125.7 | 105.4 | 120.5 |

| 9d | >10000 | 115.8 | 95.6 | 110.1 |

| 9g | >10000 | 130.2 | 92.1 | 145.8 |

| 9k | >10000 | 121.5 | 75.4 | 132.7 |

| 9p | >10000 | 145.3 | 112.8 | 84.5 |

| 9s | 956.4 | 150.1 | 125.4 | 160.2 |

| Acetazolamide | 250 | 12.1 | 25.4 | 5.7 |

Data sourced from a study on isatin-linked benzenesulfonamide derivatives, which share the core benzenesulfonamide feature with compounds derivable from this compound.[1]

Experimental Protocols

General Synthesis of Benzenesulfonamide-Based Inhibitors

This protocol outlines a general synthetic route for preparing benzenesulfonamide derivatives, which can be adapted for reactions involving this compound.

Scheme 1: General Synthetic Pathway

Caption: General workflow for synthesizing enzyme inhibitors using this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired coupling partner (e.g., carboxylic acid, isatin derivative)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Amine Protection: Dissolve this compound in a suitable organic solvent (e.g., DCM). Add a base (e.g., TEA) to neutralize the hydrochloride salt. To this solution, add Boc anhydride and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product to obtain the N-Boc protected intermediate.

-

Coupling Reaction: The protected amine can then be reacted with a variety of chemical moieties. For coupling with a carboxylic acid, dissolve the protected amine, the carboxylic acid, and coupling reagents (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF). Add a base (e.g., DIPEA) and stir the reaction at room temperature. Monitor the reaction by TLC.

-

Purification: Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.

-